molecular formula C16H13ClN2O3 B12693064 4,8-Iminocyclohepta(c)pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- CAS No. 73059-24-2

4,8-Iminocyclohepta(c)pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl-

Cat. No.: B12693064
CAS No.: 73059-24-2
M. Wt: 316.74 g/mol
InChI Key: SJIAXSNKDJTHJJ-UHFFFAOYSA-N
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Description

4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- is a complex organic compound with a unique structure This compound is characterized by its multi-ring system, which includes a pyrrole ring fused with a cycloheptane ring, and various functional groups such as a chlorine atom, a methyl group, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the cyclization to form the cycloheptane ring. Key steps may include:

    Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Cyclization: The cycloheptane ring can be formed through intramolecular cyclization reactions, often involving strong acids or bases as catalysts.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4,8-Iminocyclohepta©pyrrole-1,3,5(2H)-trione, 4-chloro-3a,4,8,8a-tetrahydro-9-methyl-2-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom and other substituents can be replaced

Properties

CAS No.

73059-24-2

Molecular Formula

C16H13ClN2O3

Molecular Weight

316.74 g/mol

IUPAC Name

7-chloro-11-methyl-4-phenyl-4,11-diazatricyclo[5.3.1.02,6]undec-9-ene-3,5,8-trione

InChI

InChI=1S/C16H13ClN2O3/c1-18-10-7-8-11(20)16(18,17)13-12(10)14(21)19(15(13)22)9-5-3-2-4-6-9/h2-8,10,12-13H,1H3

InChI Key

SJIAXSNKDJTHJJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2C=CC(=O)C1(C3C2C(=O)N(C3=O)C4=CC=CC=C4)Cl

Origin of Product

United States

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